Methyl 2,3-dichloroisonicotinate

概要

説明

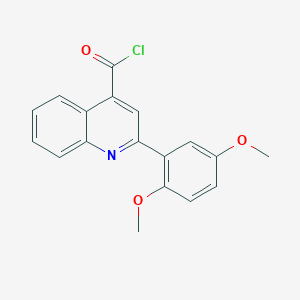

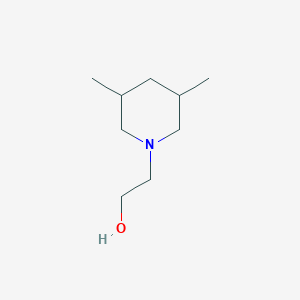

Methyl 2,3-dichloroisonicotinate is a chemical compound with the molecular formula C7H5Cl2NO2 . It is categorized under building blocks and is primarily used for research and development .

Molecular Structure Analysis

Methyl 2,3-dichloroisonicotinate has a molecular weight of 206.03 . The compound contains a total of 17 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 Pyridine .Physical And Chemical Properties Analysis

Methyl 2,3-dichloroisonicotinate has a molecular weight of 206.03 and a molecular formula of C7H5Cl2NO2 .科学的研究の応用

Plant Disease Management

Methyl 2,3-dichloroisonicotinate: has been studied for its potential as an elicitor in plant defense mechanisms. It is part of a class of compounds that can induce systemic acquired resistance (SAR) in plants . This resistance helps plants to withstand infections from pathogens like the tobacco mosaic virus, making it a valuable asset in agricultural research aimed at enhancing crop protection.

Pharmaceutical Research

In the realm of medicinal chemistry, heterocyclic compounds like Methyl 2,3-dichloroisonicotinate are crucial for drug design. Its structural motif is found in various pharmaceuticals, and it can serve as a building block for synthesizing chiral drug intermediates through biocatalysis . This process is essential for creating drugs with high selectivity and fewer side effects.

Agricultural Chemicals

The compound’s role in agriculture extends beyond plant disease management. It’s part of a broader category of chemicals used to maximize crop yields. However, the environmental impact of such chemicals is a growing concern, and research into their effects and regulatory management is ongoing .

Material Science

Methyl 2,3-dichloroisonicotinate: is also relevant in material science, particularly in the safety and handling of chemicals. Its properties, such as molecular weight and purity, are crucial for research and development purposes . The compound’s safety data sheets provide essential information for handling and emergency procedures, which is vital for laboratory safety protocols.

Environmental Applications

Transition metal-based frameworks incorporating compounds like Methyl 2,3-dichloroisonicotinate are being explored for environmental remediation. They are used as photocatalysts for decontaminating various pollutants under UV/visible radiations, showcasing the compound’s potential in environmental clean-up efforts .

Industrial Uses

In industrial settings, Methyl 2,3-dichloroisonicotinate is primarily used for research and development. Its chemical properties, such as boiling point, density, and molecular formula, are important for synthesizing other compounds and for various industrial applications .

Safety and Hazards

Methyl 2,3-dichloroisonicotinate is intended for research and development use only and is not recommended for medicinal or household use . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name |

methyl 2,3-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAVUXBECIRJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670601 | |

| Record name | Methyl 2,3-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3-dichloroisonicotinate | |

CAS RN |

603124-78-3 | |

| Record name | Methyl 2,3-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B1452690.png)

![1'-Methylspiro[chroman-2,4'-piperidin]-4-amine hydrochloride](/img/structure/B1452694.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)

![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)